molecular formula C20H19NO4 B11401441 N-(4-ethoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(4-ethoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11401441
M. Wt: 337.4 g/mol
InChI Key: NRRITZIBNXHYQH-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxyaniline, 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid, and coupling reagents.

    Coupling Reaction: The 4-ethoxyaniline is reacted with the 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid in the presence of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may also involve the use of automated reactors and advanced purification techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the chromene ring, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block in the synthesis of more complex molecules.
  • It serves as a precursor in the development of novel chromene derivatives with potential biological activities.

Biology:

  • The compound is studied for its potential as an enzyme inhibitor.
  • It is used in biochemical assays to investigate its interactions with various biological targets.

Medicine:

  • Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
  • It is evaluated for its pharmacokinetic properties and therapeutic efficacy in preclinical studies.

Industry:

  • The compound finds applications in the development of specialty chemicals and materials.
  • It is used in the formulation of advanced coatings and polymers.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Uniqueness:

  • N-(4-ethoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of the ethoxyphenyl and chromene moieties.
  • Its specific structural features confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-6,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19NO4/c1-4-24-15-7-5-14(6-8-15)21-20(23)19-11-17(22)16-9-12(2)13(3)10-18(16)25-19/h5-11H,4H2,1-3H3,(H,21,23)

InChI Key

NRRITZIBNXHYQH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C(=C3)C)C

Origin of Product

United States

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